molecular formula C15H16N2O5S B2853351 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide CAS No. 1147681-59-1

5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide

Cat. No. B2853351
CAS RN: 1147681-59-1
M. Wt: 336.36
InChI Key: IFCINIHSSLZXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide, also known as CSF-1R inhibitor, is a small molecule drug that has been widely used in scientific research.

Mechanism of Action

5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor works by binding to the 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide protein, which is a receptor tyrosine kinase that is overexpressed in many types of cancer. By inhibiting the activity of this protein, 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor can prevent the growth and survival of cancer cells. It also affects the function of macrophages, which play a key role in the immune system.
Biochemical and Physiological Effects:
The use of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor has been shown to have several biochemical and physiological effects. It can reduce the proliferation and survival of cancer cells, inhibit the migration and invasion of cancer cells, and modulate the immune response. It has also been shown to reduce tumor growth and improve the efficacy of chemotherapy.

Advantages and Limitations for Lab Experiments

The use of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor in lab experiments has several advantages, including its specificity and potency. However, it also has some limitations, such as its potential toxicity and the need for high purity and yield in the synthesis process.

Future Directions

There are several future directions for the use of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor in scientific research. One area of focus is the development of new synthetic methods for the production of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor, which could improve its yield and purity. Another area of focus is the study of its potential use in combination with other drugs, which could enhance its efficacy and reduce toxicity. Additionally, further research is needed to understand the mechanism of action of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor and its potential applications in other areas of research, such as neurobiology and inflammation.

Synthesis Methods

The synthesis of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor involves several steps, including the preparation of 2-methoxyphenylacetic acid, the formation of furan-2-carboxamide, and the introduction of the cyclopropylsulfamoyl group. The final product is obtained through a multi-step reaction process, which requires high purity and yield.

Scientific Research Applications

5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor has been widely used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of the 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide protein, which is involved in the growth and survival of cancer cells. 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor has also been used in the study of macrophage biology and immunology.

properties

IUPAC Name

5-(cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-12-5-3-2-4-11(12)16-15(18)13-8-9-14(22-13)23(19,20)17-10-6-7-10/h2-5,8-10,17H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCINIHSSLZXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.